Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine . This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be brominated to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing . Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents . The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Mechanism of Action
Comparison with Similar Compounds
Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate can be compared to other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Lacks the bromine substituent but shares similar biological activities.
Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Another brominated compound with potential antibacterial properties.
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate: Contains a fluorine substituent and exhibits cytotoxicity against certain cancer cell lines.
This compound stands out due to its unique combination of nitro and bromo substituents, which may confer distinct reactivity and biological properties .
Properties
IUPAC Name |
ethyl 6-bromo-3-nitro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO5/c1-2-17-11(14)10-9(13(15)16)7-4-3-6(12)5-8(7)18-10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJZMZXTCIFQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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